molecular formula C11H12FN3 B3045125 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1020706-56-2

2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B3045125
CAS No.: 1020706-56-2
M. Wt: 205.23
InChI Key: QLKKKHCUEMLYQA-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and reduce the time required for synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is unique due to the presence of both the fluorophenyl and pyrazole groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1020706-56-2

Molecular Formula

C11H12FN3

Molecular Weight

205.23

IUPAC Name

2-[3-(4-fluorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,6,8,13H2

InChI Key

QLKKKHCUEMLYQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCN)F

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCN)F

Origin of Product

United States

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